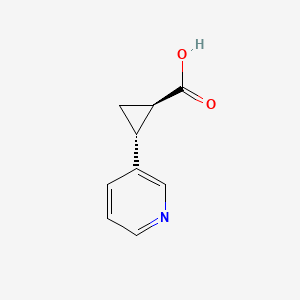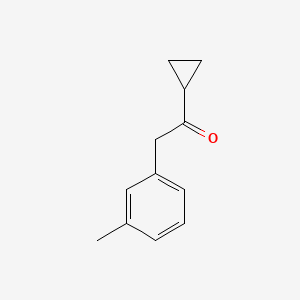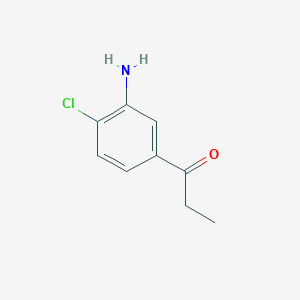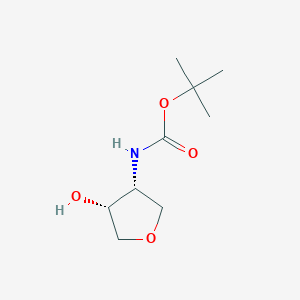
tert-Butyl ((3R,4R)-rel-4-hydroxytetrahydrofuran-3-yl)carbamate
Descripción general
Descripción
tert-Butyl ((3R,4R)-rel-4-hydroxytetrahydrofuran-3-yl)carbamate is a chemical compound that features a tert-butyl group attached to a tetrahydrofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((3R,4R)-rel-4-hydroxytetrahydrofuran-3-yl)carbamate typically involves the protection of hydroxyl groups and the formation of carbamate esters. One common method is the reaction of the corresponding alcohol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to introduce the tert-butoxycarbonyl group into various organic compounds, offering a more sustainable and versatile approach compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl ((3R,4R)-rel-4-hydroxytetrahydrofuran-3-yl)carbamate can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl ((3R,4R)-rel-4-hydroxytetrahydrofuran-3-yl)carbamate is used as a protecting group for hydroxyl functionalities during multi-step synthetic processes. Its stability under various reaction conditions makes it a valuable tool for organic chemists.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and the effects of steric hindrance on biochemical reactions. Its unique structure allows for the exploration of molecular recognition and binding events.
Medicine
In medicinal chemistry, this compound may serve as a precursor for the synthesis of pharmaceutical compounds. Its ability to protect sensitive functional groups during synthesis is crucial for the development of complex drug molecules.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its applications range from the synthesis of polymers to the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl ((3R,4R)-rel-4-hydroxytetrahydrofuran-3-yl)carbamate involves its ability to act as a protecting group for hydroxyl functionalities. By forming stable carbamate esters, it prevents unwanted side reactions during chemical synthesis. The molecular targets and pathways involved include the interaction with nucleophiles and electrophiles, leading to the formation of stable intermediates.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate
- tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamate
Uniqueness
tert-Butyl ((3R,4R)-rel-4-hydroxytetrahydrofuran-3-yl)carbamate is unique due to its tetrahydrofuran ring structure, which imparts specific steric and electronic properties. This distinguishes it from similar compounds that may have different ring structures or substituents, affecting their reactivity and applications.
Propiedades
IUPAC Name |
tert-butyl N-[(3R,4R)-4-hydroxyoxolan-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)10-6-4-13-5-7(6)11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIADDJLFYFDGK-RQJHMYQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1COC[C@@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


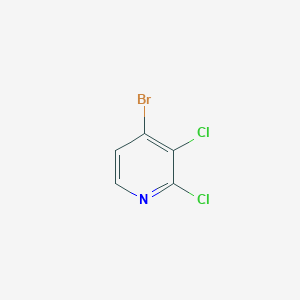
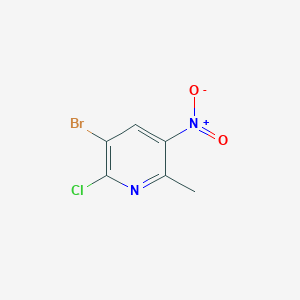
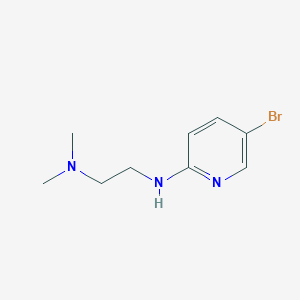
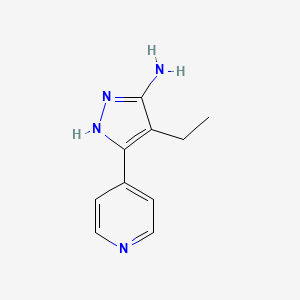
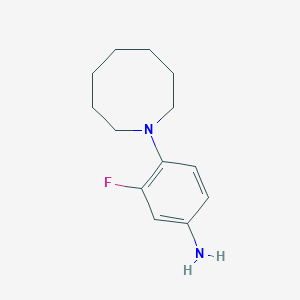
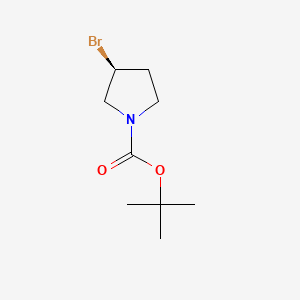
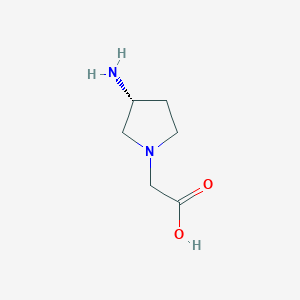
![4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1372658.png)
![[4-(Dimethylamino)-3-fluorophenyl]methanol](/img/structure/B1372659.png)
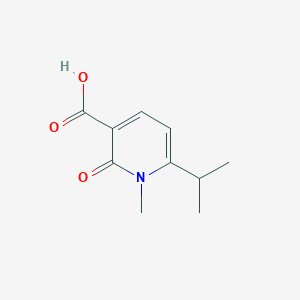
![Methyl 4-chloro-3-[(3-oxopiperazin-1-yl)sulfonyl]benzoate](/img/structure/B1372663.png)
